1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C24H21ClN2 and its molecular weight is 372.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Biological Properties of Benzimidazole Derivatives
Benzimidazole derivatives, including compounds similar to 1-(4-chlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, have been the subject of extensive research due to their diverse chemical and biological properties. These compounds are recognized for their broad spectrum of pharmacological activities, attributable to the benzimidazole core, a bicyclic structure consisting of fused benzene and imidazole rings. This core structure is prevalent in various biologically active molecules and pharmaceutical agents, highlighting its significance in medicinal chemistry.
A comprehensive review highlights the therapeutic potential of benzimidazole derivatives, emphasizing their role in the discovery and development of drugs with significant biological activity. These derivatives have shown promise in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant applications, underscoring their versatility as a scaffold for new therapeutic compounds. The review underscores the urgent need for continued research into the synthesis and application of benzimidazole-derived compounds across different diseases, aiming to unlock new opportunities for medicinal chemistry advancements R. Babbar, Swikriti, S. Arora, 2020.
Synthesis and Application in Antitumor Activity
Benzimidazole derivatives have also been extensively reviewed for their antitumor activity. The structure-activity relationship of these compounds is crucial for designing new derivatives with enhanced anticancer properties. Research indicates that benzimidazole derivatives can act through various mechanisms, such as DNA intercalation, as alkylating agents, topoisomerase inhibitors, dihydrofolate reductase (DHFR) enzymes, and tubulin inhibitors. This versatility is partly due to the ability to modify the benzimidazole core with different substituents, which can significantly affect the compound's biological activity and specificity towards cancer cells. The review provides a comprehensive overview of benzimidazole derivatives as anticancer agents, offering insights into future directions for developing targeted therapies M. J. Akhtar et al., 2019.
Role in Optoelectronic Materials
Beyond their biological applications, benzimidazole derivatives have found utility in the field of optoelectronics. The incorporation of benzimidazole and related heterocyclic compounds into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials are of interest for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent sensors. The review discusses the significance of these heterocycles in developing materials with desirable electroluminescent properties, highlighting the potential for benzimidazole derivatives to contribute to advancements in electronic and photonic technologies G. Lipunova et al., 2018.
Mechanism of Action
Target of action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are known to have a wide range of targets depending on their specific structures and substitutions.
Mode of action
The mode of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. Some benzimidazole derivatives are known to inhibit key enzymes or interact with cellular structures, leading to cell death .
Biochemical pathways
Benzimidazole derivatives can affect a variety of biochemical pathways. For example, some benzimidazole derivatives have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Pharmacokinetics
The ADME properties of benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are known to have good oral bioavailability and can be metabolized in the liver .
Result of action
The molecular and cellular effects of benzimidazole derivatives can vary widely. Some are known to have antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety measures. The presence of a chlorine atom suggests potential toxicity, and the compound could be harmful if ingested, inhaled, or in contact with skin . Always refer to the material safety data sheet (MSDS) for specific safety information .
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-17-14-22-23(15-18(17)2)27(16-20-8-11-21(25)12-9-20)24(26-22)13-10-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPOFPUTAASIC-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.